2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide
Overview
Description
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure This compound is part of the thiophene family, which is known for its aromatic properties and significant biological activities
Biochemical Analysis
Biochemical Properties
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including this compound, have been shown to exhibit enzyme inhibition properties, which can be crucial in regulating metabolic pathways . The compound’s interaction with biomolecules often involves binding to active sites, leading to changes in enzyme conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiophene derivatives can modulate the activity of various signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to a decrease in its efficacy . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity, emphasizing the need for careful dosage optimization in preclinical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence overall cellular metabolism, affecting energy production, biosynthesis, and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with thiourea and a suitable α-haloketone under basic conditions. The reaction proceeds through a cyclization process to form the thiophene ring. The general reaction conditions include:
Reagents: 4-chlorobenzaldehyde, thiourea, α-haloketone
Solvent: Ethanol or methanol
Catalyst: Base such as sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and heat transfer
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Quality control: measures to ensure consistency and compliance with regulatory standards
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Conversion of nitro groups to amino groups
Substitution: Halogenated or nitrated derivatives of the compound
Scientific Research Applications
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets:
Molecular targets: Enzymes, receptors, or DNA
Pathways involved: Inhibition of enzyme activity, binding to receptor sites, or intercalation into DNA
Biological effects: Antimicrobial activity by disrupting bacterial cell walls, anticancer activity by inducing apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-bromophenyl)thiophene-3-carboxamide
- 2-Amino-4-(4-nitrophenyl)thiophene-3-carboxamide
- 2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide
Comparison
- Reactivity : The presence of different substituents (chlorine, bromine, nitro, methyl) affects the reactivity and chemical behavior of the compounds.
- Biological activity : Variations in substituents can lead to differences in antimicrobial, anticancer, and other biological activities.
- Uniqueness : 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide is unique due to its specific combination of the 4-chlorophenyl group and the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFOOVGQEWZAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353451 | |
Record name | 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-23-6 | |
Record name | 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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